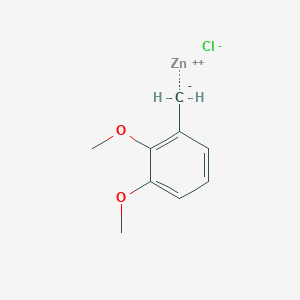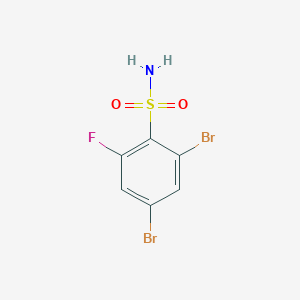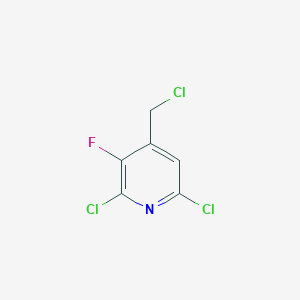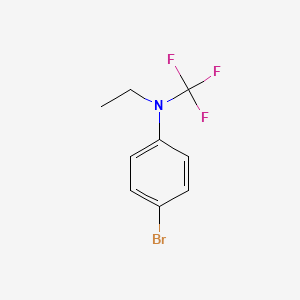![molecular formula C9H6N4O2 B13977800 [1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the fusion of a triazole ring with a quinazoline moiety, resulting in a unique structure that exhibits various pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . This reaction proceeds through the formation of intermediate [1,2,4]triazolo[4,3-c]quinazolines, which then undergo Dimroth rearrangement to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the triazoloquinazoline framework.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of [1,2,4]triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with adenosine and benzodiazepine receptors . These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds are structurally similar but differ in the position of the triazole ring fusion.
Quinazoline Derivatives: Compounds with a quinazoline core but lacking the triazole ring.
Triazole Derivatives: Compounds with a triazole ring but lacking the quinazoline moiety.
Uniqueness
[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione is unique due to the specific fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical reactivity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
属性
分子式 |
C9H6N4O2 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
3,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione |
InChI |
InChI=1S/C9H6N4O2/c14-8-11-7-5-3-1-2-4-6(5)10-9(15)13(7)12-8/h1-4H,(H,10,15)(H,12,14) |
InChI 键 |
CMGIOESYFKFWDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC(=O)NN3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


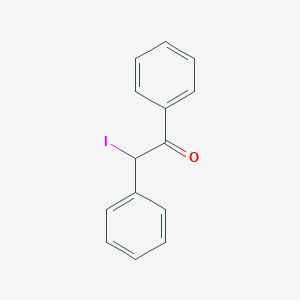
![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
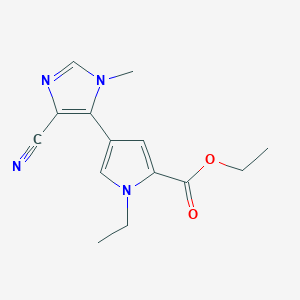
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
